4'-Hydroxyflavylium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4'-Hydroxyflavylium is a flavonoid compound that has been extensively studied for its potential therapeutic applications. It is a natural pigment found in many fruits and vegetables, including grapes, blueberries, and red cabbage. This compound has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Applications in Nonlinear Optics and Photonic Devices

4'-Hydroxyflavylium exhibits remarkable properties in nonlinear optics and photonic devices. Castet et al. (2014) highlighted its potential in creating high-density optical memory through a non-destructive process, leveraging its multiple electronic states activated upon pH- and light-triggered transformations (Castet et al., 2014). Similarly, Moncada et al. (2004) described its multifunctional behavior, detailing a novel cyclic process involving write-lock/read/unlock/enable-erase/erase steps, driven by light and pH stimulation, which emphasizes its versatility in photonic applications (Moncada et al., 2004).

Thermodynamic and Kinetic Properties in Biphasic Systems

The compound demonstrates intriguing thermodynamic and kinetic properties when placed in biphasic systems. Fernandez et al. (2004) explored these properties in a water–ionic liquid biphasic system, revealing its multifunctional and multistate characteristics and highlighting its stability and photoisomerisation capabilities (Fernandez et al., 2004).

Metastable Stability in Multistate Systems

The metastable stability of 4'-Hydroxyflavylium plays a crucial role in flavylium systems, contributing significantly to models for optical memories. Petrov et al. (2015) emphasized the importance of a high cis-trans isomerization barrier in achieving metastable states, making 4'-Hydroxyflavylium suitable for optical memory applications where write-read-erase capabilities are essential (Petrov et al., 2015).

Interaction with Nucleic Acids

4'-Hydroxyflavylium shows significant interaction with double-stranded DNA and RNA. Crnolatac et al. (2020) investigated its interaction with these nucleic acids, revealing its binding affinities and the potential as a pH-switchable probe for distinguishing between various polynucleotide sequences (Crnolatac et al., 2020).

Ground and Excited State Proton Transfer Reactions

The effect of micelles on ground and excited-state proton transfer reactions involving 4-methyl-7-hydroxyflavylium cation was explored by Pina et al. (2001). The study offers insights into how micelles can influence the acid–base properties of the ground state system, affecting the stability of the acidic form AH+ and the neutral form A, and thereby impacting the excited state dissociation constant and reaction kinetics (Pina et al., 2001).

properties

CAS RN |

15896-53-4 |

|---|---|

Product Name |

4'-Hydroxyflavylium |

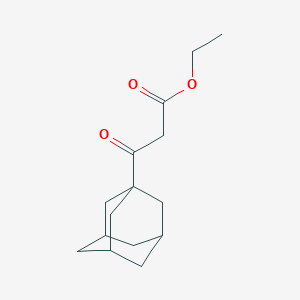

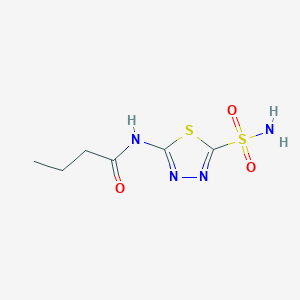

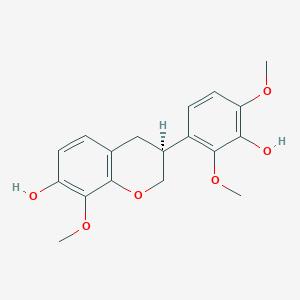

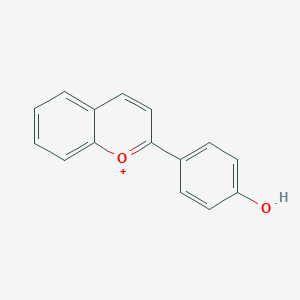

Molecular Formula |

C15H11O2+ |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

4-chromenylium-2-ylphenol |

InChI |

InChI=1S/C15H10O2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H/p+1 |

InChI Key |

ZQDSUXVSTSPNBY-UHFFFAOYSA-O |

SMILES |

C1=CC=C2C(=C1)C=CC(=[O+]2)C3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=[O+]2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.